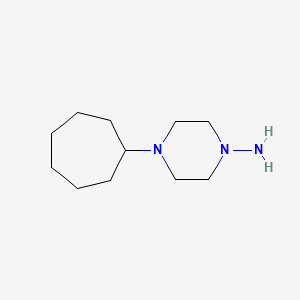

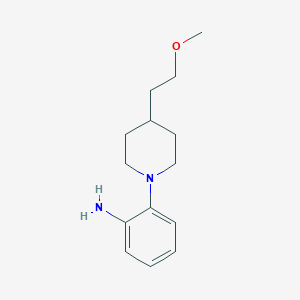

4-Cycloheptylpiperazin-1-amine

Übersicht

Beschreibung

4-Cycloheptylpiperazin-1-amine is a chemical compound used in scientific research. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of amines like 4-Cycloheptylpiperazin-1-amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Another method involves the use of robust transaminases .

Molecular Structure Analysis

Amines, including 4-Cycloheptylpiperazin-1-amine, have a nitrogen atom that can bond up to three hydrogens . In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. They can act as weak organic bases , reacting with acids to form salts soluble in water . They can also undergo reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .

Physical And Chemical Properties Analysis

Amines, including 4-Cycloheptylpiperazin-1-amine, have unique physical and chemical properties due to the presence of a nitrogen atom. They can act as weak organic bases , and their physical properties can be influenced by factors such as hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Cycloheptylpiperazin-1-amine derivatives have been explored for their therapeutic potential and biological activities.

- Cholinesterase and Aβ-Aggregation Inhibition for Alzheimer's Disease : One study developed 2-substituted N-(naphth-1-ylmethyl)pyrimidin-4-amines and N-benzhydrylpyrimidin-4-amines derivatives, highlighting compound 6f (2-(4-cyclohexylpiperazin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) for its dual cholinesterase inhibition and Aβ-aggregation inhibition, indicating potential for Alzheimer's disease treatment (Mohamed, Yeung, & Rao, 2011).

Organic Chemistry and Catalysis

The utility of 4-Cycloheptylpiperazin-1-amine extends into organic synthesis and catalysis, demonstrating its versatility in chemical transformations.

- Catalytic Properties in Oxidation Reactions : Amine templated open-framework vanadium(III) phosphites were synthesized, showcasing their catalytic efficacy in selective oxidation of alkyl aryl sulfides, highlighting the role of cycloheptylammonium in facilitating these reactions (Orive et al., 2013).

Photophysical and Catalytic Applications

Recent research has also focused on the photophysical properties and catalytic applications of compounds derived from or related to 4-Cycloheptylpiperazin-1-amine.

- Photophysical Properties : A study on the metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines revealed their potential in organic, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).

Safety and Hazards

4-Cycloheptylpiperazin-1-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

Piperazine compounds, which 4-cycloheptylpiperazin-1-amine is a part of, are known to interact with gaba receptors . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Mode of Action

Piperazine compounds, including 4-cycloheptylpiperazin-1-amine, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It’s worth noting that biogenic amines, which include piperazine compounds, are formed as an effect of a chemical process: the decarboxylation of amino acids . Factors determining the formation of biogenic amines include the availability of free amino acids and the presence of microorganisms that show activity with respect to carrying out the decarboxylation process .

Result of Action

Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Cycloheptylpiperazin-1-amine. It’s worth noting that the formation of biogenic amines, which include piperazine compounds, can be influenced by factors such as the availability of free amino acids and the presence of microorganisms .

Eigenschaften

IUPAC Name |

4-cycloheptylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c12-14-9-7-13(8-10-14)11-5-3-1-2-4-6-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPMHYOFOYPOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)butan-1-one](/img/structure/B1477715.png)